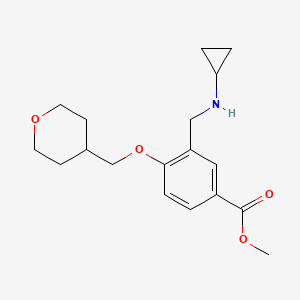![molecular formula C12H17BrN2O B12071394 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: is an organic compound with the molecular formula C12H17BrN2O It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 2-(pyrrolidin-1-yl)ethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The resulting 5-bromo-2-aminoaniline is then reacted with 2-(pyrrolidin-1-yl)ethanol in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: can be compared with similar compounds such as:
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
5-Bromo-2-[2-(morpholin-1-yl)ethoxy]aniline: Substitution of the pyrrolidine ring with a morpholine ring can alter the compound’s properties and applications.
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]aniline: The piperidine ring can provide different steric and electronic effects compared to the pyrrolidine ring.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C12H17BrN2O |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
Clé InChI |
ZXVUYQAOQGWZHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)




![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)






